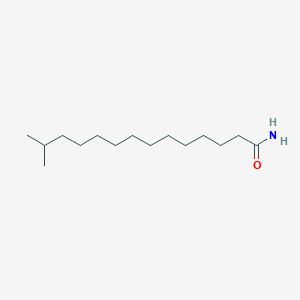
13-Methyltetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methyltetradecanamide is a fatty amide with the molecular formula C15H31NO. It is a derivative of tetradecanoic acid, where a methyl group is attached to the 13th carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 13-Methyltetradecanamide can be synthesized through the reaction of 13-methyltetradecanoic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 13-methyltetradecanoic acid followed by amidation. This process ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions: 13-Methyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: 13-Methyltetradecanoic acid.
Reduction: 13-Methyltetradecanol and corresponding amine.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
13-Methyltetradecanamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
作用機序
The mechanism of action of 13-methyltetradecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit certain enzymes, leading to altered metabolic pathways and cellular responses .
類似化合物との比較
13-Methyltetradecanoic acid: A fatty acid with similar structural properties but different functional groups.
Bacillamidins: A group of long-chain amides with varying biological activities .
Uniqueness: 13-Methyltetradecanamide stands out due to its specific methylation pattern and amide functionality, which confer unique chemical and biological properties.
特性
CAS番号 |
64317-64-2 |
|---|---|
分子式 |
C15H31NO |
分子量 |
241.41 g/mol |
IUPAC名 |
13-methyltetradecanamide |
InChI |
InChI=1S/C15H31NO/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H2,16,17) |
InChIキー |
ZMLQVXILYPDTDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


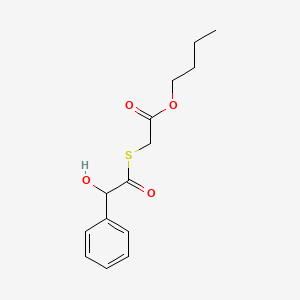
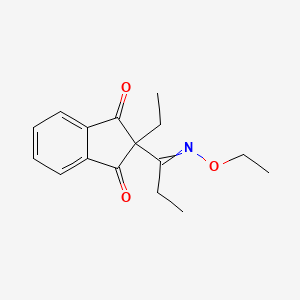
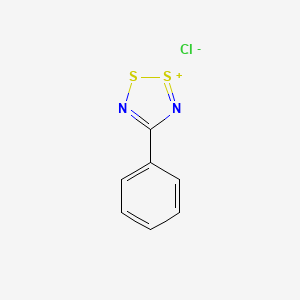
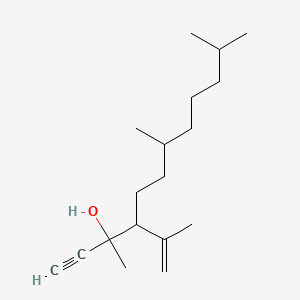
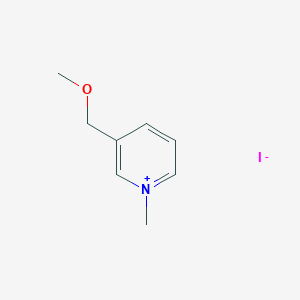
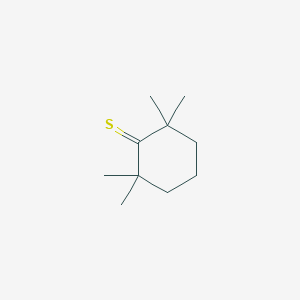
![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
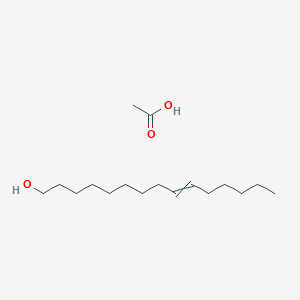
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
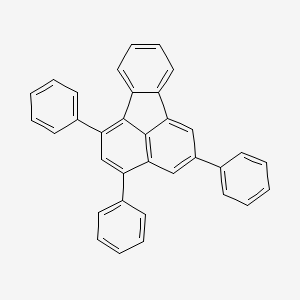
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
